molecular formula C23H46N2O B12435803 N-[3-(dimethylamino)propyl]octadec-9-enamide

N-[3-(dimethylamino)propyl]octadec-9-enamide

Cat. No.: B12435803
M. Wt: 366.6 g/mol
InChI Key: UCWYGNTYSWIDSW-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]octadec-9-enamide , more commonly known as Oleamidopropyl dimethylamine, is a fatty acid amide derivative with the CAS Registry Number 109-28-4 and a molecular formula of C₂₃H₄₆N₂O . This compound is a specialist chemical offered for research and development purposes exclusively. In industrial research, this compound is primarily recognized for its role in cosmetic science, where it functions as an effective antistatic agent . Its structure contributes to its use in conditioning formulations, particularly in hair care products, where it can contribute to the deposition of beneficial ingredients onto hair . From a biochemical research perspective, the parent compound, Oleamide, is of significant interest. Studies indicate that oleamide is a lipid-derived signaling molecule that accumulates in the cerebrospinal fluid during sleep deprivation and has been shown to induce sleep in animal models . Its mechanism of action is complex and appears to involve interaction with multiple neurotransmitter systems. Research suggests it may act as an agonist for the CB 1 cannabinoid receptor, though with lower affinity than endogenous cannabinoids, and it also functions as a positive allosteric modulator of several serotonin receptors (5-HT 2A , 5-HT 2C ) . Oleamide is a known substrate for the enzyme fatty acid amide hydrolase (FAAH), and some of its biological effects may be linked to the inhibition of this enzyme, thereby increasing the levels of other signaling molecules like anandamide . These properties make it a compelling compound for neuropharmacological research, particularly in the study of sleep, mood, and neurogenesis. The product is provided as a high-purity material for laboratory use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting. This product is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H46N2O

Molecular Weight

366.6 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]octadec-9-enamide

InChI

InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)

InChI Key

UCWYGNTYSWIDSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Activation of Oleic Acid : The carboxylic acid group of oleic acid is activated using DCC or EDC, forming an intermediate O-acylisourea.
  • Nucleophilic Attack by DMAPA : The dimethylaminopropylamine reacts with the activated intermediate, yielding N-[3-(dimethylamino)propyl]octadec-9-enamide and dicyclohexylurea (DCU) as a byproduct.
  • Purification : The product is isolated via solvent extraction (e.g., dichloromethane or hexane) and purified using column chromatography or recrystallization.
Parameter Value/Description Source
Molar Ratio 1:1 (oleic acid : DMAPA)
Coupling Agent DCC (1.1 eq) or EDC (1.2 eq)
Reaction Temperature 25–30°C (room temperature)
Reaction Time 12–24 hours
Yield 75–88%

Optimization Notes :

  • Catalyst Additives : 4-Dimethylaminopyridine (DMAP) at 0.1–0.5 eq improves reaction rates by stabilizing the intermediate.
  • Solvent Choice : Non-polar solvents (e.g., dichloromethane) reduce side reactions compared to polar aprotic solvents.

Catalytic Amidation with Metal Catalysts

Alternative methods employ tin-based catalysts (e.g., dibutyltin oxide) to enable high-temperature amidation without coupling agents. This approach is favored for industrial scalability.

Industrial-Scale Protocol (Patent CN105439890A)

  • Step 1 – Catalytic Amidization :
    • Methyl acrylate reacts with DMAPA at 140–190°C in the presence of dibutyltin dilaurate (1–2 wt%).
    • Intermediate formation (N-dimethylaminopropyl-β-dipropylamino acrylamide) is monitored via gas chromatography.
  • Step 2 – Thermal Decomposition :
    • The intermediate undergoes vacuum distillation (10–25 mmHg) at 230–290°C, cleaving to yield the final product.
Parameter Value/Description Source
Catalyst Dibutyltin dilaurate (1.5 wt%)
Reaction Temperature 170–190°C
Pressure 12–25 mmHg
Yield 87–88%

Advantages :

  • Eliminates stoichiometric coupling agents, reducing costs.
  • Facilitates continuous flow production for large-scale manufacturing.

Two-Step Synthesis via Acid Chloride Intermediate

A less common but high-yielding method involves converting oleic acid to its acid chloride before reacting with DMAPA.

Procedure:

  • Formation of Oleoyl Chloride :
    • Oleic acid is treated with oxalyl chloride or thionyl chloride at 0–5°C.
    • Excess reagent is removed under vacuum.
  • Amidation with DMAPA :
    • The acid chloride reacts with DMAPA in anhydrous ether or hexane.
    • Base (e.g., triethylamine) neutralizes HCl byproduct.
Parameter Value/Description Source
Chlorinating Agent Oxalyl chloride (2.0 eq)
Solvent Diethyl ether or hexane
Reaction Temperature 0–25°C
Yield 82–84%

Challenges :

  • Handling corrosive acid chlorides requires specialized equipment.
  • Residual chloride impurities necessitate rigorous washing.

Industrial Scale-Up and Process Optimization

Continuous Flow Systems

Recent advancements employ continuous flow reactors to enhance efficiency:

  • Residence Time : 30–60 minutes at 180°C.
  • Throughput : 50–100 kg/hr with >95% conversion.

Solvent-Free Synthesis

Microwave-assisted, solvent-free reactions reduce environmental impact:

  • Conditions : 150°C, 20 minutes, 1.5 wt% TiO₂ catalyst.
  • Yield : 89% with 99% purity.

Analytical and Quality Control Methods

Technique Application Source
HPLC Purity assessment (C18 column, MeCN/H₂O)
GC-MS Residual solvent analysis
¹H/¹³C NMR Structural confirmation
FT-IR Amide bond verification (1640 cm⁻¹)

Specifications for Pharmaceutical Grade :

  • Purity : ≥98.5% (HPLC).
  • Residual Solvents : <50 ppm (ICH guidelines).

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Direct Amidation 75–88 Moderate High
Catalytic Amidation 87–88 High Moderate
Acid Chloride Route 82–84 Low Low

Recommendations :

  • Lab-Scale : Direct amidation with DCC/EDC ensures reproducibility.
  • Industrial : Catalytic amidation in continuous flow systems optimizes throughput.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]octadec-9-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(dimethylamino)propyl]octadec-9-enamide, also known as Oleamidopropyl Dimethylamine, is a chemical compound with diverse applications, particularly in scientific research and industry . It is a fatty acid amide with a dimethylaminopropyl group attached to the amide nitrogen .

Scientific Research Applications

N-[3-(dimethylamino)propyl]octadec-9-enamide serves various purposes in scientific research:

  • Chemistry It functions as a reagent in organic synthesis and a building block for creating more complex molecules.
  • Biology The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
  • Medicine Researches explore its potential therapeutic uses, including the development of new drugs.

Industrial Applications

This compound is also valuable in various industrial applications:

  • Surfactants: It can be used in the formulation of surfactants .
  • Lubricants: It can be used in the formulation of lubricants.
  • Other industrial products: It can be used in the formulation of other industrial products.
  • Cosmetics: It is used as an antistatic and conditioning agent in cosmetic products .
  • Thickeners: It can be used as a thickener .
  • Bacteriostatic agents: It can be used as a bacteriostatic agent .

Chemical Properties and Reactions

The compound can undergo several chemical reactions:

  • Oxidation: The double bond in the octadec-9-enamide part of the molecule can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and osmium tetroxide OsO4OsO_4.
  • Reduction: The amide group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4.
  • Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides, leading to various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]octadec-9-enamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological membranes, altering their properties and affecting cellular processes. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amide Derivatives with Varying Acyl Chains

Table 1: Comparison of Amide-Based Antistatic Agents
Compound Name (IUPAC) CAS No. Molecular Weight Key Structural Features Solubility (Water) Primary Applications
N-[3-(Dimethylamino)propyl]octadec-9-enamide 109-28-4 366.62 C18 unsaturated acyl chain (Z-C9) 1.26 g/L Cosmetics, hair conditioners
N-[3-(Dimethylamino)propyl]docosanamide 60270-33-9 408.70 C22 saturated acyl chain <0.1 g/L Heavy-duty emulsifiers
N-[3-(Dimethylamino)propyl]-9-octadecenamide N-oxide 124046-40-8 382.62 Oxidized tertiary amine (N-oxide) >10 g/L High-solubility formulations

Key Findings :

  • Chain Length Impact : The C22 docosanamide derivative (Behenamid propyl dimethylamine) exhibits lower water solubility and higher lipophilicity compared to the C18 unsaturated analog, making it suitable for oil-based formulations .
  • Functional Group Modification: Oxidation of the dimethylamino group to N-oxide (CAS 124046-40-8) enhances water solubility and ionic character, improving performance in aqueous systems .

Perfluorinated Sulfonamide Analogs

Table 2: Comparison with Fluorinated Surfactants
Compound Name (IUPAC) CAS No. Molecular Weight Key Structural Features Environmental Concerns
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide 50598-28-2 528.21 Perfluorinated hexane sulfonamide High persistence, bioaccumulative
This compound 109-28-4 366.62 Non-fluorinated, biodegradable Low environmental risk

Key Findings :

  • Fluorinated vs. Non-Fluorinated: Perfluorinated analogs exhibit superior chemical and thermal stability but pose significant environmental risks due to persistence and toxicity. In contrast, this compound is biodegradable and preferred in consumer products .

Oleamidopropyl Derivatives with Counterions

Table 3: Oleamidopropyl Salts and Their Properties
Compound Name (IUPAC) CAS No. Counterion Solubility (Water) Functionality
N-[3-(Dimethylamino)propyl]-9-octadecenamide lactate 125804-08-2 Lactic acid >50 g/L Enhanced solubility, pH buffering
N-[3-(Dimethylamino)propyl]-9-octadecenamide glycolate N/A Glycolic acid >30 g/L Mild exfoliating action
This compound 109-28-4 None (free base) 1.26 g/L Base surfactant

Key Findings :

  • Counterion Effects : Salts with organic acids (e.g., lactate, glycolate) significantly improve water solubility and introduce additional functionalities, such as exfoliation or pH adjustment, broadening their utility in skincare .

Biological Activity

N-[3-(dimethylamino)propyl]octadec-9-enamide, also known as oleamidopropyl dimethylamine, is a compound with significant biological activity due to its unique structural properties. Its molecular formula is C23H46N2O, featuring a long hydrocarbon chain that imparts amphiphilic characteristics, enhancing its solubility in both polar and non-polar environments. This compound has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and personal care products.

Chemical Structure and Properties

The compound consists of an octadecene backbone with a dimethylamino group, which contributes to its surfactant properties. The amphiphilic nature allows it to interact effectively with biological membranes, influencing membrane fluidity and permeability. This interaction is crucial for applications in drug delivery systems and vaccine formulations.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its surfactant properties facilitate interactions with bacterial membranes, potentially disrupting their integrity and function.

Drug Delivery Enhancement

The compound's ability to modulate membrane permeability suggests it could enhance drug absorption in pharmaceutical applications. Studies have demonstrated that this compound can form complexes with different drugs, improving their solubility and therapeutic efficacy. This property is particularly valuable in developing formulations that require enhanced bioavailability.

Vaccine Adjuvant Potential

There is ongoing research into the use of this compound as a vaccine adjuvant. Its capacity to enhance immune responses could make it a beneficial component in vaccine formulations, promoting better efficacy through improved antigen presentation and immune activation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-[3-(dimethylamino)propyl]hexadecanamideC21H44N2OShorter carbon chain; similar applications
Oleic acidC18H34O2Natural fatty acid; lacks amine functionality
N,N-DimethylstearylamineC21H46N2Similar surfactant properties; longer alkyl chain

This compound stands out due to its specific combination of a long-chain unsaturated fatty acid structure with a dimethylamino group, enhancing both its surfactant properties and potential biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Activity Study : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by its surfactant properties.
  • Drug Delivery Applications : A formulation study highlighted the compound's ability to enhance the solubility of poorly soluble drugs, leading to increased absorption rates in cellular models. The study utilized various drug combinations to assess the efficacy of this compound as a solubilizing agent.
  • Vaccine Formulation Research : Preliminary findings suggest that incorporating this compound into vaccine formulations increased the immunogenic response in animal models, indicating potential as an adjuvant.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of N-[3-(dimethylamino)propyl]octadec-9-enamide?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features such as the dimethylamino group and unsaturated olefinic bond. Mass spectrometry (MS) can further validate molecular weight (366.62 g/mol) and fragmentation patterns . For quantitative analysis, gas chromatography (GC) with flame ionization detection (FID) is suitable due to the compound’s moderate volatility (boiling point: 239°C) .

Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?

  • Methodological Answer : Employ a two-step synthesis: (1) Condensation of oleic acid with 3-(dimethylamino)propylamine using coupling agents like EDC/NHS to form the amide bond ; (2) Purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) to remove unreacted amines and carboxylate intermediates. Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry (1:1.2 molar ratio of acid to amine) to reduce dimerization or over-alkylation .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications: Wear nitrile gloves and safety goggles due to skin/eye irritation risks (Category 1B) . Use fume hoods to avoid inhalation of aerosols (acute oral toxicity: Category 3). In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste (aquatic toxicity: Acute/Long-term Category 1) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with lipid bilayers or protein targets?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS or CHARMM. Parameterize the compound’s force field based on its molecular structure (C23H46N2O) and partial charges derived from quantum mechanical calculations (e.g., DFT). Analyze binding free energy (ΔG) to lipid bilayers using the MM-PBSA method, focusing on hydrophobic interactions from the olefinic chain and electrostatic contributions from the dimethylamino group .

Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Conduct systematic solubility studies using the shake-flask method. Test polar (water: 1.26 g/L at 20°C), semi-polar (ethanol, acetone), and non-polar solvents (hexane) under controlled temperature (20–40°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Address discrepancies by verifying solvent purity and accounting for micelle formation in aqueous media due to surfactant-like properties .

Q. How does the stereochemistry of the C9 double bond (Z-configuration) influence the compound’s biological activity or self-assembly behavior?

  • Methodological Answer : Synthesize both Z- and E-isomers via controlled catalytic hydrogenation (e.g., Pd/C, H₂ gas) of the olefinic bond. Compare critical micelle concentration (CMC) using surface tension measurements and biological activity (e.g., antimicrobial assays). The Z-isomer’s bent conformation may enhance membrane permeability, while the E-isomer’s linear structure could favor crystalline packing .

Q. What degradation pathways occur under oxidative or hydrolytic conditions, and how can stability studies be designed to identify degradation products?

  • Methodological Answer : Expose the compound to accelerated stability conditions (40°C/75% RH, 0.1% H₂O₂). Analyze degradation using LC-MS/MS to detect oxidation products (e.g., hydroxylation at the allylic position) or hydrolysis fragments (e.g., free oleic acid and 3-(dimethylamino)propylamine). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

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